Cas no 1804087-60-2 (3-Bromo-5-(3-bromopropyl)nitrobenzene)
3-Bromo-5-(3-bromopropyl)nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-5-(3-bromopropyl)nitrobenzene
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- Inchi: 1S/C9H9Br2NO2/c10-3-1-2-7-4-8(11)6-9(5-7)12(13)14/h4-6H,1-3H2
- InChI Key: BICXERKQQSOHFO-UHFFFAOYSA-N
- SMILES: BrCCCC1C=C(C=C(C=1)[N+](=O)[O-])Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 196
- XLogP3: 3.8
- Topological Polar Surface Area: 45.8
3-Bromo-5-(3-bromopropyl)nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021134-1g |
3-Bromo-5-(3-bromopropyl)nitrobenzene |
1804087-60-2 | 97% | 1g |
1,460.20 USD | 2021-06-24 |
3-Bromo-5-(3-bromopropyl)nitrobenzene Related Literature
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 3-Bromo-5-(3-bromopropyl)nitrobenzene
3-Bromo-5-(3-bromopropyl)nitrobenzene: A Comprehensive Overview
3-Bromo-5-(3-bromopropyl)nitrobenzene (CAS No. 1804087-60-2) is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound, characterized by its unique structure featuring a nitrobenzene ring with bromine substituents, exhibits remarkable properties that make it a valuable intermediate in the synthesis of advanced materials and bioactive molecules. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its potential applications and mechanisms of reactivity.
The molecular structure of 3-Bromo-5-(3-bromopropyl)nitrobenzene is defined by a nitrobenzene core with bromine atoms at positions 3 and 5. The presence of these halogen substituents significantly influences the electronic properties of the molecule, making it highly reactive under specific conditions. This reactivity is particularly useful in nucleophilic aromatic substitution reactions, which are pivotal in the construction of complex organic frameworks. Recent studies have demonstrated that the compound's reactivity can be further modulated by varying reaction conditions, such as temperature and solvent systems, to achieve selective transformations.
One of the most notable applications of 3-Bromo-5-(3-bromopropyl)nitrobenzene lies in its role as an intermediate in the synthesis of advanced polymers and materials. For instance, researchers have utilized this compound to develop high-performance polymers with tailored electronic and mechanical properties. These materials exhibit potential applications in electronics, optoelectronics, and energy storage devices. Furthermore, its ability to undergo click chemistry reactions has opened new avenues for the construction of supramolecular assemblies and nanomaterials.
In the pharmaceutical industry, 3-Bromo-5-(3-bromopropyl)nitrobenzene has been employed as a key intermediate in the synthesis of bioactive compounds targeting various therapeutic areas. Recent studies have highlighted its utility in designing inhibitors for kinase enzymes, which are implicated in numerous diseases, including cancer and inflammatory disorders. The compound's ability to undergo regioselective substitutions has been instrumental in achieving high yields of these bioactive molecules.
The synthesis of 3-Bromo-5-(3-bromopropyl)nitrobenzene typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Recent advancements in catalysis, particularly the use of transition metal catalysts, have enabled more efficient and environmentally friendly routes to this compound. For example, palladium-catalyzed cross-coupling reactions have been successfully employed to construct the desired aromatic framework with high precision.
From an environmental standpoint, researchers have also investigated the degradation pathways of 3-Bromo-5-(3-bromopropyl)nitrobenzene under various conditions. Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and human health. Studies have shown that under aerobic conditions, the compound undergoes oxidative degradation, leading to the formation of less hazardous byproducts. These findings underscore the importance of sustainable practices in handling such compounds during industrial processes.
In conclusion, 3-Bromo-5-(3-bromopropyl)nitrobenzene (CAS No. 1804087-60-2) stands as a versatile building block in modern organic synthesis. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application development, position it as a key player in diverse fields ranging from materials science to pharmacology. As research continues to uncover new facets of its reactivity and utility, this compound is poised to contribute even more significantly to scientific innovation.
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